![molecular formula C18H10Br2FN3S B2647872 (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile CAS No. 864923-50-2](/img/structure/B2647872.png)
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar acrylonitrile group and the halogen substituents would likely make the compound relatively polar. This could affect its solubility, boiling point, and other physical properties .Scientific Research Applications
Synthesis and Chemical Properties
- Heterocyclic Compound Synthesis : Compounds similar to "(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile" have been synthesized for their potential applications in pharmaceutical chemistry. These compounds, including thiazoline and thiophene derivatives, exhibit antifungal and antimicrobial properties, highlighting their importance in developing new therapeutic agents (Gomha, Abdel‐Aziz, 2012).
- Antioxidant Activity : The synthesis of thiazolidin-4-one derivatives demonstrates their promising antioxidant activity. Such research underscores the compound's role in addressing oxidative stress-related conditions (El Nezhawy et al., 2009).
Biomedical Applications
- Antimicrobial and Antifungal Evaluation : Novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing the sulfonamide moiety have shown significant antimicrobial and antifungal activities, indicating the potential of such compounds in treating infections (Darwish et al., 2014).
- Photoluminescence and Optoelectronic Applications : Certain derivatives exhibit green fluorescence and good thermal stability, making them suitable for optoelectronic devices and photoluminescence applications. This area of research offers insights into the material science applications of these compounds (Xu, Yu, Yu, 2012).
Material Science and Photophysics
- Nonlinear Optical Limiting : Thiophene dyes derived from acrylonitrile compounds have shown enhanced nonlinear optical limiting behavior, suggesting their use in protecting optical sensors and human eyes, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Mechanism of Action
The mechanism of action of this compound is not clear from the available information. If it has biological activity, it could interact with various enzymes or receptors in the body. The bromine and fluorine atoms could form halogen bonds with proteins, influencing the compound’s biological activity .
properties
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2FN3S/c19-13-3-1-2-11(6-13)17-10-25-18(24-17)12(8-22)9-23-16-5-4-14(20)7-15(16)21/h1-7,9-10,23H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBAMDRIIBLOJK-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.